REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl[C:8]1([F:23])[C:12](Cl)([F:13])[O:11][C:10]([F:22])([C:15]([F:21])([F:20])[C:16]([F:19])([F:18])[F:17])[O:9]1>C1COCC1.[Ti](Cl)(Cl)(Cl)Cl>[F:22][C:10]1([C:15]([F:20])([F:21])[C:16]([F:17])([F:18])[F:19])[O:9][C:8]([F:23])=[C:12]([F:13])[O:11]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
ClC1(OC(OC1(F)Cl)(C(C(F)(F)F)(F)F)F)F
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for an additional 5 to 10 minutes before distillation
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was kept between 25° and 35° C. during the addition
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
ADDITION
|
Details
|
After the addition
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
FC1(OC(=C(O1)F)F)C(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |